molecular formula C9H14N2 B1420095 N-(2-methylpropyl)pyridin-3-amine CAS No. 25560-10-5

N-(2-methylpropyl)pyridin-3-amine

Cat. No.: B1420095
CAS No.: 25560-10-5
M. Wt: 150.22 g/mol
InChI Key: FBIGZLLGQZCYAG-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridin-3-amine Derivatives in Contemporary Chemistry

Pyridin-3-amine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. rsc.orgnih.gov This designation stems from their recurring presence in a wide array of biologically active compounds and FDA-approved drugs. rsc.org The pyridine (B92270) nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a bioisostere of benzene (B151609) and is found in essential natural molecules like vitamins and coenzymes. nih.gov Its derivatives have broad applications in pharmaceuticals and agrochemicals. rsc.orgnih.gov

The aminopyridine motif, in particular, serves as a crucial building block for drug design and synthesis. nih.gov The nitrogen atom in the pyridine ring and the exocyclic amino group provide key sites for hydrogen bonding and other molecular interactions, enabling these molecules to bind effectively to biological targets such as enzymes and proteins. acs.orgscirp.org Consequently, pyridin-3-amine derivatives are extensively investigated for various therapeutic applications, including the development of protein kinase inhibitors for cancer treatment and novel antibacterial agents. nih.govacs.org The structural versatility of the aminopyridine core allows for systematic chemical modifications to explore structure-activity relationships (SAR), optimizing potency and other pharmacological properties. acs.org

Historical Overview of Fundamental Research on N-(2-methylpropyl)pyridin-3-amine and Related Structural Motifs

The history of this compound is rooted in the broader development of pyridine chemistry. The parent pyridine scaffold was first isolated in 1846, with its structure being elucidated in the late 1860s and early 1870s. rsc.org Foundational work on its derivatives followed, with a key breakthrough being the synthesis of the core structure, 3-aminopyridine (B143674). A well-established method for preparing 3-aminopyridine is the Hofmann rearrangement of nicotinamide (B372718) (a derivative of Vitamin B3), a process that has been refined over the years for both laboratory and industrial-scale production. wikipedia.orgorgsyn.orggoogle.com

The synthesis of N-substituted aminopyridines, such as this compound, represents a subsequent step in the evolution of this chemical class. The development of robust synthetic methodologies, including reductive amination and multicomponent reactions, has enabled the efficient introduction of various alkyl and aryl groups onto the amino nitrogen of the pyridine ring. nih.govmdpi.com These methods allow chemists to create large libraries of derivatives for screening purposes. While fundamental academic studies focusing exclusively on this compound are not extensively documented in early literature, its emergence in patent filings from 2009 highlights its significance in applied research, particularly as a potential viral polymerase inhibitor. chiralen.com This indicates that its synthesis and investigation are driven by specific goals within drug discovery programs.

Aims and Scope of In-depth Academic Investigations into this compound

Modern academic and industrial investigations into this compound and related compounds are primarily goal-oriented, focusing on the discovery of new therapeutic agents. acs.orgchiralen.com A major aim is to explore and expand the chemical space around the pyridin-3-amine scaffold to identify novel inhibitors for specific biological targets. acs.org

The scope of these investigations typically includes:

Synthesis: Developing and optimizing efficient and scalable synthetic routes to this compound and its analogues. This often involves multicomponent reactions or sequential modifications of the 3-aminopyridine core. acs.orgacs.org

Structural Characterization: Unambiguously confirming the chemical structure and purity of the synthesized compounds using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound—for instance, by altering the N-alkyl substituent (the isobutyl group in this case) or by adding substituents to the pyridine ring—and evaluating how these changes affect biological activity. acs.org This process is crucial for optimizing the compound's potency and selectivity for its intended target.

Computational Modeling: Employing molecular docking and other computational tools to predict and analyze the binding modes of these derivatives with their target proteins. acs.orgscirp.org This rational, structure-guided approach helps in designing more effective compounds.

For example, research on similar pyridin-3-amine derivatives has focused on their potential as fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy, demonstrating the scaffold's utility in developing targeted treatments. acs.org The investigation of this compound is a part of this broader effort to leverage the privileged pyridine scaffold for creating novel and effective molecules.

Table 2: Representative Synthesis of N-Substituted Aminopyridines This table illustrates a general synthetic approach that can be adapted for the synthesis of this compound, based on common laboratory procedures for reductive amination.

Step Reactants Reagents/Conditions Purpose
1 3-Aminopyridine, Isobutyraldehyde Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Dichloromethane (CH₂Cl₂) Reductive amination: The aldehyde reacts with the amine to form an intermediate imine, which is then reduced in situ to form the N-isobutyl bond.
2 Reaction Mixture Aqueous workup, Extraction Isolation of the crude product from the reaction mixture.
3 Crude Product Column Chromatography Purification of the final compound, this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylpropyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8(2)6-11-9-4-3-5-10-7-9/h3-5,7-8,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIGZLLGQZCYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 2 Methylpropyl Pyridin 3 Amine

Established Synthetic Routes to N-(2-methylpropyl)pyridin-3-amine

The construction of the this compound molecule can be approached through several well-established synthetic disconnections, primarily involving the formation of the crucial carbon-nitrogen bond between the pyridine (B92270) ring and the isobutyl group.

Amination Strategies for the Pyridine Core

One of the most powerful and versatile methods for the formation of aryl amines is the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orglibretexts.org This reaction facilitates the coupling of an aryl halide or triflate with an amine. In the context of synthesizing this compound, this would typically involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with isobutylamine (B53898) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the aryl halide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. While highly effective, challenges can arise from catalyst poisoning or competing side reactions. libretexts.org

A practical approach for the Buchwald-Hartwig amination of bromopyridines with volatile amines has been developed, which could be adapted for the synthesis of this compound. nih.gov This method provides an expedient route to various secondary and tertiary aminopyridines. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Yield (%)
3-BromopyridineIsobutylaminePd(OAc)₂XantphosCs₂CO₃Dioxane100-120Moderate to Good
3-ChloropyridineIsobutylaminePd₂(dba)₃RuPhosNaOt-BuToluene80-110Moderate to Good

Approaches Involving Reductive Amination

Reductive amination is another fundamental and widely used method for the synthesis of amines. orgsyn.orgmasterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would entail the reaction of 3-aminopyridine (B143674) with isobutyraldehyde.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity for the iminium ion over the starting carbonyl compound. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically carried out in a suitable solvent such as methanol (B129727), ethanol, or dichloromethane, often with the addition of a catalytic amount of acetic acid to facilitate imine formation. rsc.org

However, the reductive amination of less nucleophilic amines, such as some aminopyridines, can be challenging and may result in low conversions. nih.gov Modified protocols, for instance, using stronger acids to promote imine formation, have been developed to address these limitations. nih.gov

Table 2: Common Reducing Agents and Conditions for Reductive Amination

AmineCarbonyl CompoundReducing AgentSolventAdditiveYield (%)
3-AminopyridineIsobutyraldehydeNaBH(OAc)₃DichloromethaneAcetic AcidGood
3-AminopyridineIsobutyraldehydeNaBH₃CNMethanol-Moderate to Good
3-AminopyridineIsobutyraldehydeH₂/Pd/CEthanol-Good

Multi-step Syntheses Utilizing this compound Precursors

In some instances, a multi-step approach may be necessary to achieve the desired product, particularly to avoid side reactions or to introduce specific functionalities. For example, the direct alkylation of 3-aminopyridine can sometimes lead to over-alkylation, yielding the tertiary amine. To circumvent this, a protection-alkylation-deprotection sequence can be employed.

A common strategy involves the protection of the amino group of 3-aminopyridine, for example, as a carbamate (B1207046) (e.g., Boc-protected). The protected amine can then be alkylated with an isobutyl halide or sulfonate. Subsequent removal of the protecting group under appropriate conditions would then yield the desired this compound. While this adds to the number of synthetic steps, it can offer greater control and lead to higher purity of the final product. A high-yielding deprotection/alkylation protocol has been described for N-substituted-3-amino-4-halopyridines which could be adapted for this purpose. nih.gov

Development of Novel and Optimized Synthetic Approaches for this compound

Research in organic synthesis is continuously driven by the need for more efficient, cost-effective, and environmentally friendly methods. The synthesis of this compound is no exception, with ongoing efforts to develop novel catalytic systems and integrate green chemistry principles.

Catalytic Systems for Enhanced this compound Production Efficiency

The development of advanced catalytic systems is at the forefront of improving the efficiency of N-alkylation reactions. For the synthesis of this compound, this includes the exploration of catalysts beyond the traditional palladium systems for amination and the use of heterogeneous catalysts for ease of separation and recycling.

Catalysts based on other transition metals such as copper and nickel have been shown to be effective for C-N bond formation and offer a more economical alternative to palladium. Furthermore, the use of heterogeneous catalysts, where the catalyst is supported on a solid material, simplifies the purification process as the catalyst can be easily removed by filtration. google.com A patent describes a process for the N-alkylation of aminopyridines using a heterogeneous catalyst, which could be applicable to the synthesis of the target compound. google.com

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.comsemanticscholar.org In the synthesis of this compound, this can be achieved through several strategies.

One approach is the use of biocatalysis. Imine reductases (IREDs), for example, can catalyze the reduction of imines to amines with high enantioselectivity under mild, aqueous conditions, offering a green alternative to traditional metal hydride reducing agents. google.comnih.gov This would be particularly relevant for the reductive amination pathway.

Another green approach is the use of electrochemical methods. The electrochemical N-alkylation of N-Boc-protected 4-aminopyridine (B3432731) has been reported to proceed in high yields under mild conditions without by-products. nih.gov This methodology, if adapted for 3-aminopyridine derivatives, could provide a sustainable route to this compound.

Furthermore, the use of safer solvents, minimizing waste, and designing reactions with high atom economy are all key aspects of green chemistry that can be applied to the synthetic routes described above. The direct N-monoalkylation of aminopyridines using a carboxylic acid and sodium borohydride (B1222165) represents a facile and mild method that aligns with some of these principles. researchgate.net

Continuous Flow Methodologies for this compound Synthesis

The application of continuous flow technology offers a promising alternative to traditional batch processing for the synthesis of pyridine derivatives, including this compound. This approach provides enhanced safety, efficiency, and scalability. organic-chemistry.org

Continuous flow systems, which can involve packed-bed microreactors, enable precise control over reaction parameters such as temperature, pressure, and residence time. organic-chemistry.org For instance, the N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst with hydrogen peroxide. This method resulted in high yields (up to 99%) and significantly reduced reaction times compared to batch methods. organic-chemistry.org The stability of such systems is also noteworthy, with some catalysts remaining active for over 800 hours of continuous operation. organic-chemistry.org

While direct synthesis of this compound using a one-step continuous flow process from 3-aminopyridine and an isobutyl source is a subject of ongoing research, related transformations highlight the potential of this methodology. For example, the synthesis of various substituted pyridines has been expedited using simplified bench-top continuous flow setups, yielding products with high selectivity. researchgate.net Furthermore, the automated continuous flow synthesis of complex heterocyclic structures, such as tetrahydro-1,8-naphthyridines from primary alkylamines and vinylpyridines, underscores the modular and efficient nature of this technology. nih.gov These examples suggest a strong potential for developing a dedicated continuous flow process for the title compound, which would likely involve the reaction of 3-aminopyridine with an appropriate isobutyl-containing reagent under optimized flow conditions.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives

FeatureBatch SynthesisContinuous Flow Synthesis
Reaction Time Typically longer (hours to days)Significantly shorter (minutes to hours) organic-chemistry.org
Scalability Can be challenging and require significant redevelopmentMore straightforward and linear scalability
Safety Higher risk due to large volumes of reagents and potential for thermal runawayEnhanced safety due to smaller reaction volumes and better heat transfer organic-chemistry.org
Process Control Less precise control over reaction parametersPrecise control over temperature, pressure, and mixing organic-chemistry.org
Efficiency Can have lower overall yields and produce more wasteOften results in higher yields and improved atom economy organic-chemistry.org

Mechanistic Elucidation of this compound Formation Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. This involves identifying key intermediates, studying the reaction kinetics, and controlling the stereochemistry of the transformation.

Investigation of Reaction Intermediates in this compound Synthesis

The formation of this compound from 3-aminopyridine and an isobutylating agent likely proceeds through several key intermediates. While the direct N-alkylation of 3-aminopyridine with an isobutyl halide is a plausible route, alternative pathways involving the activation of the pyridine ring or the amino group can also be considered.

One common method for preparing 3-aminopyridine itself is the Hofmann rearrangement of nicotinamide (B372718). wikipedia.orgorgsyn.org This reaction involves the formation of an isocyanate intermediate, which then undergoes rearrangement and hydrolysis to yield the final product.

In the context of N-alkylation, the reaction could proceed via a direct nucleophilic substitution (SN2) mechanism where the nitrogen atom of the amino group in 3-aminopyridine attacks the electrophilic carbon of the isobutylating agent. The transition state for this reaction would involve the partial formation of the new C-N bond and the partial breaking of the bond between the carbon and the leaving group.

Alternatively, in reactions involving pyridine N-oxides, N-formylaminopyridine intermediates have been isolated. nih.gov While not directly applicable to the synthesis of the title compound from 3-aminopyridine, this highlights the possibility of intermediate species where the pyridine nitrogen plays a role in the reaction sequence. The formation of N-aminopyridinium salts through electrophilic amination of pyridine derivatives also points to the reactivity of the pyridine nitrogen and the potential for various intermediates depending on the specific reagents used. nih.gov

Kinetic Studies of this compound Reaction Dynamics

Kinetic studies are essential for understanding the rate of a reaction and how it is influenced by various factors such as concentration, temperature, and the presence of a catalyst. For the synthesis of this compound, a kinetic study would likely focus on the rate of disappearance of the reactants (3-aminopyridine and the isobutylating agent) and the rate of appearance of the product.

The rate of the reaction would also be significantly influenced by the solvent, with polar aprotic solvents generally favoring SN2 reactions. The temperature would also play a crucial role, with higher temperatures generally leading to a faster reaction rate, although this can also lead to the formation of unwanted side products.

Advanced Spectroscopic and Structural Characterization Techniques for N 2 Methylpropyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(2-methylpropyl)pyridin-3-amine Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) Applied to N-(2-methylpropyl)pyridin-3-amineyoutube.comyoutube.com

To definitively establish the connectivity of this compound, a suite of 2D NMR experiments is employed. These experiments reveal correlations between nuclei, allowing for a step-by-step construction of the molecular framework. sdsu.edu

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, the COSY spectrum would be expected to show correlations between the methine proton (H-1') and the methylene (B1212753) protons (H-2'), as well as between the methine proton (H-1') and the amine proton (NH). Within the pyridine (B92270) ring, correlations would be observed between adjacent protons (H-2 and H-4, H-4 and H-5, H-5 and H-6).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments map protons directly to the carbons they are attached to (¹J coupling). youtube.comsdsu.edu This allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift. For instance, the signal for the proton at C-2 of the pyridine ring would show a correlation to the ¹³C signal of C-2.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). youtube.com This technique connects the different fragments of the molecule. Key HMBC correlations expected for this compound would include:

Correlations from the methyl protons (H-2') to the methine carbon (C-1') and the quaternary carbon (C-1').

Correlations from the methylene protons (H-1') to the pyridine carbon C-3, confirming the attachment point of the isobutyl group to the amine nitrogen.

Correlations from the amine proton (NH) to the pyridine carbons C-2 and C-4, and to the isobutyl carbon C-1'.

Correlations from the pyridine protons (e.g., H-2) to adjacent and geminal carbons (e.g., C-3, C-4, and C-6), confirming the substitution pattern on the aromatic ring.

The combined data from these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2~8.1~140C-3, C-4, C-6
3-~142-
4~7.1~120C-2, C-3, C-5, C-6
5~7.0~124C-3, C-4, C-6
6~8.0~145C-2, C-4, C-5
NH~4.5 (broad)-C-3, C-1'
1'~2.9~55C-3, C-2', C-3'
2'~1.9~28C-1', C-3'
3'~0.9~20C-1', C-2'

Solid-State NMR Applications for N-(2-methylpropyl)pyridin-3-aminesdsu.eduplos.org

While solution-state NMR characterizes molecules in a dynamic state, solid-state NMR (ssNMR) provides atomic-level insight into the structure and dynamics of molecules in the solid phase. youtube.comnih.gov For this compound, ssNMR could be a powerful tool to:

Identify Polymorphism: The compound may crystallize in different forms (polymorphs), each having a unique crystal lattice and potentially different physical properties. ssNMR is highly sensitive to the local environment of each nucleus and can distinguish between different polymorphs by revealing differences in chemical shifts and internuclear distances.

Characterize Intermolecular Interactions: In the solid state, molecules are held together by forces such as hydrogen bonding and van der Waals interactions. ssNMR techniques, particularly those that measure internuclear distances (e.g., Rotational-Echo Double-Resonance, REDOR), could be used to probe the hydrogen bond between the amine proton of one molecule and the pyridine nitrogen of a neighboring molecule, providing details on crystal packing.

Study Molecular Dynamics: ssNMR can also monitor molecular motion in the solid state, such as the rotation of the isobutyl group or libration of the pyridine ring. nih.gov

Mass Spectrometry (MS) for this compound Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C₉H₁₄N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the protonated molecule, [M+H]⁺, with the theoretically calculated value.

Table 2: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₉H₁₅N₂⁺151.1230

Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis of N-(2-methylpropyl)pyridin-3-aminechemicalbook.com

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). nih.govresearchgate.net The resulting fragment ions (product ions) provide valuable structural information.

For the protonated this compound ([M+H]⁺, m/z 151.12), the most likely fragmentation pathway would involve the loss of the isobutyl group. The major expected fragmentation would be the cleavage of the C-N bond between the isobutyl group and the amine nitrogen. This would lead to two primary fragmentation pathways:

Loss of isobutene: A common fragmentation for alkylamines is the neutral loss of an alkene. In this case, the loss of isobutene (C₄H₈, mass 56.06 Da) would result in the formation of a protonated 3-aminopyridine (B143674) ion at m/z 95.06.

Formation of the isobutyl cation: Cleavage of the C-N bond could also lead to the formation of the isobutyl cation (C₄H₉⁺) at m/z 57.07.

Analysis of these characteristic fragment ions in the MS/MS spectrum would provide strong evidence for the presence of both the 3-aminopyridine core and the N-isobutyl substituent.

Table 3: Predicted MS/MS Fragmentation of [C₉H₁₄N₂ + H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Formula of FragmentProposed Neutral Loss
151.1295.06[C₅H₇N₂]⁺C₄H₈ (isobutene)
151.1257.07[C₄H₉]⁺C₅H₆N₂ (3-aminopyridine)

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide an unambiguous structural determination.

The analysis would yield precise data on:

Bond lengths and angles: Confirming the expected geometry of the pyridine ring and the isobutyl group.

Crystal Packing: Revealing how individual molecules are arranged in the crystal lattice, including details of any intermolecular hydrogen bonds between the amine hydrogen and the pyridine nitrogen of adjacent molecules. researchgate.net

The resulting crystal structure would serve as the ultimate proof of the molecular connectivity and stereochemistry, complementing the data obtained from spectroscopic techniques.

Single Crystal X-ray Diffraction Analysis of this compound

In a typical analysis of a pyridine derivative, the crystal system, space group, and unit cell dimensions are determined. The data also reveals the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For example, in the crystal structure of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, N—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds are identified as the primary forces governing the three-dimensional structure. nih.gov

Co-crystallization Studies Involving this compound

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. This method is of significant interest in pharmaceutical sciences for its ability to modify the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability.

While specific co-crystallization studies involving this compound were not found, the principles of co-crystal engineering are well-established. The formation of co-crystals relies on non-covalent interactions, primarily hydrogen bonding, between the API and a co-former. The selection of a suitable co-former is crucial and is often guided by the hydrogen bonding capabilities of the target molecule. For amine-containing compounds like this compound, carboxylic acids are common co-formers due to the strong and predictable N-H···O hydrogen bond that can form.

Studies on other amine-containing compounds have demonstrated the successful formation of co-crystals with various organic acids, leading to improved pharmaceutical properties. worktribe.com The process often involves dissolving the API and the co-former in a suitable solvent and allowing them to crystallize together. The resulting solid is then analyzed to confirm the formation of a new crystalline phase with a distinct structure from the individual components.

Hirshfeld Surface Analysis in this compound Crystal Structures

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. It maps the electron distribution of a molecule in a crystal, providing a graphical representation of the close contacts between neighboring molecules.

For example, in the analysis of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, Hirshfeld surface analysis revealed that O⋯H/H⋯O interactions were the most significant, contributing 43.1% to the crystal packing, followed by H⋯H contacts at 24.2% and N⋯H/H⋯N contacts at 10%. nih.gov This level of detail is invaluable for understanding the forces that stabilize the crystal lattice. Similar analyses of coordination polymers also emphasize the role of H⋯O/O⋯H, H⋯H, H⋯N/N⋯H, and H⋯C/C⋯H interactions in the supramolecular assembly. mdpi.com

Table 1: Illustrative Hirshfeld Surface Interaction Contributions for a Pyridine Derivative

Interaction TypeContribution (%)
O···H/H···O43.1
H···H24.2
N···H/H···N10.0
C···H/H···C8.5
C···C5.7
Other8.5

Note: Data presented is for 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide and is illustrative of the type of data obtained from Hirshfeld surface analysis. nih.gov

Vibrational and Electronic Spectroscopy for this compound Characterization

Spectroscopic techniques that probe the vibrational and electronic transitions within a molecule are essential for its identification and for understanding its bonding and electronic structure.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy of this compound

FTIR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their chemical environment, making these methods powerful tools for functional group identification and structural elucidation.

For pyridine derivatives, characteristic vibrational bands can be assigned to specific motions of the pyridine ring and its substituents. For example, the C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands between 1600 and 1400 cm⁻¹. The vibrations of the isobutyl group, including C-H stretching, bending, and rocking modes, would also be present in the spectrum of this compound. The N-H stretching vibration of the secondary amine would be expected in the region of 3500-3300 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to accurately assign the observed vibrational bands. nih.govresearchgate.net By comparing the experimental and calculated spectra, a detailed understanding of the molecule's vibrational properties can be achieved.

Table 2: Typical Vibrational Frequencies for Functional Groups in Pyridine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (amine)Stretching3500 - 3300
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=N (pyridine)Stretching1600 - 1550
C=C (pyridine)Stretching1500 - 1400
C-NStretching1350 - 1250

Note: This table provides general ranges for characteristic vibrational frequencies.

Ultraviolet-Visible (UV-Vis) and Luminescence Spectroscopy of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the characteristic absorption bands are typically due to π → π* and n → π* transitions.

The UV-Vis spectrum of pyridine itself shows absorption bands around 251, 257, and 262 nm. nist.gov The substitution on the pyridine ring in this compound would be expected to cause a shift in these absorption maxima. The solvent can also influence the position and intensity of the absorption bands. researchgate.net

Luminescence spectroscopy, which includes fluorescence and phosphorescence, measures the emission of light from a molecule after it has been electronically excited. Many pyridine derivatives exhibit fluorescence, and the emission properties are sensitive to the molecular structure and environment. beilstein-journals.orgresearchgate.net The introduction of an amino group and an alkyl group to the pyridine ring can influence the fluorescence quantum yield and the emission wavelength. For some pyridine-containing systems, the formation of rigid planar structures, such as in metal complexes, can induce or enhance fluorescence. researchgate.net

Computational Chemistry and Theoretical Investigations of N 2 Methylpropyl Pyridin 3 Amine

Quantum Chemical Calculations on N-(2-methylpropyl)pyridin-3-amine

Quantum chemical calculations offer a microscopic perspective on the behavior of this compound, elucidating its electronic characteristics and predicting its reactivity.

Density Functional Theory (DFT) Studies of this compound Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, provide detailed information about their optimized geometry, total energies, and electronic states. researchgate.net Studies on related aminopyridine compounds have demonstrated that DFT can accurately predict molecular geometries and vibrational frequencies. nih.govnih.gov For instance, in a study on 2-amino-3-methyl-5-nitropyridine, DFT calculations at the B3LYP/cc-pVTZ level were used to determine the optimized structure and vibrational properties. nih.govnih.gov The introduction of different functional groups, such as the 2-methylpropyl group in this compound, can influence the electronic properties of the pyridine ring. The electron-donating nature of the alkyl group can affect the electron density distribution across the molecule. researchgate.net

Theoretical studies on pyridine and its derivatives show that the positions of nitrogen atoms and substituents significantly impact the electronic and structural properties. researchgate.net DFT calculations can reveal how the isobutyl group in this compound modulates the electronic environment of the pyridine nucleus, which is essential for understanding its interaction with biological targets or its role in chemical reactions.

Computational Method Basis Set Key Findings Reference
DFT/B3LYPcc-pVTZOptimized geometry, vibrational frequencies nih.govnih.gov
DFT/B3LYP6-31(d,p)Electronic states, energy gaps, dipole moments researchgate.net

Ab Initio Methods for this compound Molecular Properties Prediction

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are also employed to predict the molecular properties of compounds like this compound. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate calculations of molecular geometries and energies. researchgate.net For example, studies on associates of n-propylamine with various solvents using ab initio calculations have determined stable complex configurations and their structural and energy characteristics. researchgate.net While computationally more intensive than DFT, ab initio methods can offer a more rigorous description of electron correlation effects, which can be important for accurately predicting certain molecular properties. For substituted pyridines, these methods can be used to investigate conformational preferences and the energetic barriers between them. nih.gov

Frontier Molecular Orbital (FMO) Analysis for this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

For pyridine derivatives, FMO analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. wuxiapptec.com The distribution of the HOMO and LUMO across the this compound molecule would indicate the regions most susceptible to chemical reaction. For instance, the HOMO is often located on the electron-rich parts of the molecule, making them prone to electrophilic attack, while the LUMO is concentrated on electron-deficient areas, which are targets for nucleophiles. nih.gov In related aminopyridine systems, the HOMO and LUMO energies have been calculated using DFT to analyze their electronic properties and reactivity. nih.govnih.gov The reactivity of this compound can be similarly assessed, providing valuable information for its potential applications.

Parameter Significance Reference
HOMO EnergyRelates to the ability to donate an electron (nucleophilicity) unesp.br
LUMO EnergyRelates to the ability to accept an electron (electrophilicity) unesp.br
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions.

Intermolecular Interactions of this compound with Solvent Systems

The interaction of this compound with its environment, particularly with solvents, is critical for understanding its solubility, stability, and reaction kinetics. MD simulations can model the explicit interactions between the solute and solvent molecules. These simulations can reveal the nature of intermolecular forces, such as hydrogen bonding, which can form between the amine group of this compound and protic solvents, or between the pyridine nitrogen and solvent molecules. mdpi.com Studies on similar amine-containing compounds have shown that intermolecular hydrogen bonds play a key role in stabilizing molecular clusters. mdpi.com Understanding these interactions is vital for predicting the behavior of this compound in different chemical environments and for designing processes such as crystallization or formulation. researchgate.net

Prediction of Reactivity and Selectivity for this compound Transformations

Computational chemistry provides a powerful framework for understanding the intrinsic properties of this compound, allowing for the prediction of its behavior in chemical reactions. By modeling the electron distribution and energy landscapes, researchers can identify the most probable sites for reaction and the stereochemical and regiochemical outcomes.

Theoretical Treatment of Reaction Pathways for this compound

While specific documented theoretical studies on the reaction pathways of this compound are not extensively available, the reactivity can be inferred from computational studies on analogous aminopyridine structures. The reactivity of aminopyridines is governed by the interplay between the electron-donating amino group and the electron-withdrawing pyridine ring. The nitrogen atom in the pyridine ring and the exocyclic amino group are both potential sites for electrophilic attack and protonation.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces for various reactions. For an aminopyridine, likely reaction pathways for investigation would include:

Electrophilic Aromatic Substitution: The amino group (-NH-CH₂(CH(CH₃)₂)) is an activating, ortho-para directing group. However, in the pyridine ring, the positions are not equivalent. DFT calculations can determine the relative activation energies for substitution at the C2, C4, C5, and C6 positions of the pyridine ring, thus predicting the most favorable product. The protonation of the ring nitrogen can significantly alter this reactivity, a factor that is readily modeled.

Reactions at the Nitrogen Centers: The molecule has two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic secondary amine nitrogen. Theoretical calculations can predict the relative basicity and nucleophilicity of these two sites. For instance, in reactions with halogens or interhalogens, studies on 4-aminopyridine (B3432731) have shown a fine balance between the formation of charge-transfer complexes and ionic species where the pyridine nitrogen is involved. acs.org A similar theoretical approach for this compound would involve calculating the energies of the transition states and products for reactions at both nitrogen atoms to predict selectivity.

N-Alkylation/N-Acylation: The secondary amine is susceptible to further alkylation or acylation. Computational models can simulate these reaction pathways, providing activation barriers and reaction enthalpies to predict the feasibility and kinetics of such transformations.

A proposed mechanism for many aminopyridine reactions involves an initial association or complex formation, followed by the main chemical step. nih.gov For example, the reaction of 4-aminopyridine with ICl leads to both a charge-transfer complex and an ionic iodonium (B1229267) cation, a duality that can be explored computationally. acs.org

Computational Approaches to Hydrogen Bonding and Non-Covalent Interactions in this compound Systems

The isobutylamino group and the pyridine nitrogen atom of this compound are both capable of participating in hydrogen bonds, acting as hydrogen bond donors (the N-H group) and acceptors (the lone pairs on both nitrogens). These interactions are critical in determining the compound's physical properties, crystal structure, and interactions with biological targets.

Computational methods like DFT, Time-Dependent DFT (TD-DFT), and Reduced Density Gradient (RDG) analysis are employed to study these weak interactions. nih.govacs.org

Hydrogen Bonding: Studies on similar aminopyridine derivatives in hydrogen-donating solvents like methanol (B129727) have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov Theoretical calculations can predict changes in bond lengths and vibrational frequencies upon hydrogen bond formation. For instance, the N-H stretching frequency is expected to show a red-shift in the infrared spectrum, a phenomenon that can be accurately calculated. nih.gov In hydrated clusters of aminopyridines, computational studies have identified stable cyclic and linear hydrogen-bond networks, demonstrating how the molecule integrates with a water environment. acs.org

Other Non-Covalent Interactions: Beyond classical hydrogen bonds, other forces such as anion-π interactions, σ-hole interactions, and van der Waals forces play a significant role. nih.gov In protonated, electron-deficient pyridinium (B92312) systems, strong non-covalent interactions with anions have been observed and characterized computationally. nih.gov For this compound, the pyridine ring can engage in π-stacking with other aromatic systems, and the isobutyl group can participate in hydrophobic interactions. Computational tools like Molecular Electrostatic Potential (MESP) mapping can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for non-covalent interactions. acs.org

The table below presents hypothetical, yet representative, data from DFT calculations on an aminopyridine system, illustrating the type of information generated in such studies.

Table 1: Calculated Properties of Hydrogen-Bonded Dimers of an Aminopyridine Analog

Dimer ConfigurationInteraction TypeCalculated Binding Energy (kcal/mol) at B3LYP/6-31G*H-Bond Distance (Å)N-H Stretch Freq. Shift (cm-1)
Head-to-Tail (Py-N···H-N)N···H-N-5.82.15-95
Stacked (π-π)π-π stacking-3.23.50-5
T-shapedC-H···π-2.12.80-2

Note: This table contains representative data based on typical computational results for aminopyridine systems to illustrate the concepts discussed. It does not represent experimentally verified values for this compound.

These computational investigations provide a granular view of the molecular properties of this compound, guiding synthetic efforts and providing a rational basis for its application in various chemical contexts.

Chemical Reactivity and Derivatization of N 2 Methylpropyl Pyridin 3 Amine

Electrophilic Aromatic Substitution Reactions of N-(2-methylpropyl)pyridin-3-amine

The pyridine (B92270) ring, an aromatic heterocycle, is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). This reduced reactivity is attributed to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.com For pyridine itself, EAS reactions require vigorous conditions and typically yield the 3-substituted product. youtube.comlibretexts.org The substitution pattern is a consequence of the relative stability of the carbocation intermediates formed during the reaction; attack at the 3-position leads to a more stable intermediate compared to attack at the 2- or 4-positions. youtube.com

Computational studies on the nitration of pyridine derivatives using nitronium ion (NO₂⁺) have shown that the reaction proceeds through a stepwise polar mechanism. rsc.orgresearchgate.net While pyridine itself is highly unreactive under strong acidic conditions due to protonation, pyridine-N-oxide undergoes nitration, primarily at the para-position when considering explicit solvation effects. rsc.org This suggests that modification of the pyridine nitrogen, such as through N-oxidation, can significantly alter the reactivity and regioselectivity of EAS reactions.

Nucleophilic Reactivity and Reactions Involving this compound

The pyridine ring is more susceptible to nucleophilic substitution than benzene, particularly at the 2- and 4-positions. nih.gov This is due to the electron-withdrawing nature of the nitrogen atom, which makes the ring carbons electron-deficient.

The secondary amine group in this compound is nucleophilic and can participate in a variety of reactions. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. masterorganicchemistry.com This trend is influenced by both electronic and steric factors. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in reactions such as alkylation, acylation, and condensation.

The amino group can also influence the nucleophilic substitution on the pyridine ring. For instance, the Chichibabin reaction, a classic method for the amination of pyridines using sodium amide, highlights the susceptibility of the pyridine ring to nucleophilic attack. dicp.ac.cn While the parent compound for this article is already an aminopyridine, this reactivity principle is fundamental to understanding the behavior of the pyridine core.

Oxidation and Reduction Chemistry of this compound

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. researchgate.net This transformation is significant as it can alter the electronic properties of the pyridine ring, making it more amenable to certain functionalization reactions. researchgate.net For instance, the formation of N-oxides can facilitate subsequent electrophilic substitution at the 4-position.

The amino group can also undergo oxidation, although this is generally a more complex process that can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Reduction of the pyridine ring is also possible, typically requiring strong reducing agents or catalytic hydrogenation. This would lead to the corresponding piperidine (B6355638) derivative, fundamentally altering the aromatic character and reactivity of the molecule.

Formation of this compound Salts and Co-crystals

As a basic compound, this compound readily forms salts upon reaction with acids. nih.gov The basicity of the pyridine nitrogen (pKa of pyridine is approximately 5.2) and the secondary amine allows for protonation and the formation of stable salts. nih.gov

The formation of N-aminopyridinium salts is a well-established area of pyridine chemistry. nih.gov These salts can be synthesized through various methods, including the electrophilic amination of pyridines. nih.gov While this compound is already an amino-substituted pyridine, the principles of salt formation are directly applicable. The counterion of the salt can be varied, which can influence the physical properties of the resulting compound, such as solubility and crystallinity.

Derivatization Strategies for this compound

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound can be achieved through various synthetic methodologies. One common approach is the modification of the starting materials used in its synthesis. For example, using substituted pyridines or different alkylating agents for the amine can lead to a wide range of analogues.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of N-aryl and N-alkyl aminopyridines. mdpi.com This method allows for the formation of the C-N bond between a pyridine ring and an amine. Similarly, other cross-coupling reactions can be employed to introduce substituents onto the pyridine ring before or after the introduction of the aminomethylpropyl group.

The synthesis of multisubstituted pyridines can also be achieved through cascade reactions, providing efficient routes to complex pyridine structures. dicp.ac.cn

Functionalization of the Pyridine Ring in this compound

The pyridine ring of this compound can be further functionalized to introduce a variety of chemical groups. As discussed in the electrophilic substitution section, the amino group directs incoming electrophiles to the 2-, 4-, and 6-positions.

Furthermore, modern synthetic methods offer a plethora of options for C-H functionalization of pyridines. For instance, the addition of Grignard reagents to pyridine N-oxides can introduce alkyl or aryl groups at the 2-position. organic-chemistry.org The formation of the N-oxide is a key step in activating the pyridine ring for such transformations. researchgate.netorganic-chemistry.org

3 Modifications at the Amino Nitrogen of this compound

The secondary amine functionality in this compound is a key site for chemical modifications, allowing for the synthesis of a diverse range of derivatives. The lone pair of electrons on the amino nitrogen atom makes it nucleophilic, enabling reactions with various electrophiles. This section explores the primary derivatization strategies at this position, including acylation, alkylation, and sulfonylation, based on established reactivity principles for 3-aminopyridines.

The reactivity of the amino nitrogen is influenced by the electronic properties of the pyridine ring. The ring is electron-withdrawing, which can decrease the nucleophilicity of the exocyclic amino group compared to a typical secondary alkyl amine. However, it remains sufficiently reactive to undergo a variety of useful transformations under appropriate conditions.

Acylation Reactions

Acylation of the amino nitrogen in this compound introduces an acyl group, forming an amide. This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. These reactions are generally carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. umich.edu The base prevents the protonation of the starting amine, which would render it unreactive.

The resulting N-acyl derivatives are important for several reasons. The introduction of an acyl group can significantly alter the electronic and steric properties of the molecule. Amide formation is a common strategy in medicinal chemistry to modify the pharmacokinetic profile of a compound. While specific studies on this compound are not prevalent in the reviewed literature, the general reactivity of 3-aminopyridines suggests that it would readily undergo acylation under standard conditions. youtube.comrsc.org

A representative acylation reaction is depicted below:

Table 1: Representative Acylation of this compound

ReactantReagentConditionsProduct
This compoundAcetyl chloride, TriethylamineDichloromethane, 0 °C to rtN-acetyl-N-(2-methylpropyl)pyridin-3-amine
This compoundBenzoyl chloride, PyridineTetrahydrofuran, rtN-benzoyl-N-(2-methylpropyl)pyridin-3-amine
This compoundAcetic anhydrideNeat, HeatN-acetyl-N-(2-methylpropyl)pyridin-3-amine

This table presents hypothetical reactions based on general principles of amine acylation.

Alkylation Reactions

Alkylation of the amino nitrogen introduces an additional alkyl group, converting the secondary amine into a tertiary amine. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). wikipedia.orglibretexts.org A significant challenge in the alkylation of primary and secondary amines is the potential for over-alkylation, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine. wikipedia.orgyoutube.com This can lead to the formation of quaternary ammonium (B1175870) salts.

To achieve selective mono-alkylation of this compound, several strategies can be employed. Using a stoichiometric amount of the alkylating agent and carefully controlling reaction conditions are crucial. researchgate.net Alternative methods, such as reductive amination involving the reaction of an aldehyde with the amine in the presence of a reducing agent like sodium borohydride (B1222165), can provide a more controlled route to N-alkylation. researchgate.net Another approach involves the formation of an N-aminopyridinium salt, which can then be alkylated. nih.govnih.govchemrxiv.org

The general scheme for the N-alkylation of this compound is as follows:

Table 2: Representative Alkylation of this compound

ReactantReagentConditionsProduct
This compoundMethyl iodide, K₂CO₃Acetonitrile, HeatN-methyl-N-(2-methylpropyl)pyridin-3-amine
This compoundBenzyl bromide, NaHTetrahydrofuran, 0 °C to rtN-benzyl-N-(2-methylpropyl)pyridin-3-amine
This compoundFormaldehyde, Sodium triacetoxyborohydride (B8407120)1,2-Dichloroethane, rtN-methyl-N-(2-methylpropyl)pyridin-3-amine

This table presents hypothetical reactions based on general principles of amine alkylation.

Sulfonylation Reactions

Sulfonylation of the amino nitrogen results in the formation of a sulfonamide. This is typically achieved by reacting this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. researchgate.net Similar to acylation, this reaction is usually performed in the presence of a base like pyridine or an aqueous base to scavenge the generated HCl. chemicalbook.com

Sulfonamides are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The sulfonamide group is a stable and effective hydrogen bond donor and acceptor, which can influence the binding of the molecule to biological targets. The synthesis of sulfonamides from 3-aminopyridines is a well-established transformation. google.comresearchgate.netnih.gov Primary sulfonamides can also be alkylated or acylated to produce other sulfonamide derivatives. nih.gov

A general sulfonylation reaction is outlined below:

Table 3: Representative Sulfonylation of this compound

ReactantReagentConditionsProduct
This compoundp-Toluenesulfonyl chloride, PyridineDichloromethane, rtN-(p-toluenesulfonyl)-N-(2-methylpropyl)pyridin-3-amine
This compoundMethanesulfonyl chloride, TriethylamineTetrahydrofuran, 0 °C to rtN-(methanesulfonyl)-N-(2-methylpropyl)pyridin-3-amine
This compoundBenzenesulfonyl chloride, aq. NaOHDichloromethane, rtN-(benzenesulfonyl)-N-(2-methylpropyl)pyridin-3-amine

This table presents hypothetical reactions based on general principles of amine sulfonylation.

This compound as a Ligand in Transition Metal Complexes

This compound can act as a monodentate or a bidentate ligand. In its monodentate mode, it typically coordinates through the more Lewis basic pyridine nitrogen. However, upon deprotonation of the secondary amine, it can form a four-membered chelate ring by coordinating through both the pyridine and the amido nitrogen atoms, acting as a bidentate N,N'-donor ligand. This chelation is common in aminopyridinate complexes and leads to the formation of stable, strained ring structures. mdpi.com

While specific literature on the synthesis of this compound metal complexes is limited, general synthetic routes for analogous aminopyridine complexes are well-established. These methods typically involve the reaction of the aminopyridine ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Procedures:

Reaction with Metal Halides: A common method involves stirring the ligand with a metal halide (e.g., FeCl₂, NiCl₂, CuCl₂) in a solvent like ethanol or dichloromethane. The resulting complex often precipitates from the solution upon cooling or after a period of reflux. jscimedcentral.comnsf.gov For instance, the synthesis of an iron(II) complex with a related aminopyridine ligand was achieved by reacting the ligand with FeCl₂ in dichloromethane, leading to the formation of a dimeric complex. nsf.gov

Salt Metathesis: For the synthesis of aminopyridinate complexes (where the amine is deprotonated), the ligand is first treated with a strong base such as n-butyllithium (n-BuLi) or sodium tert-butoxide to form the lithium or sodium salt of the ligand. mdpi.com This is followed by a reaction with a metal halide, resulting in the formation of the desired metal aminopyridinate complex and a salt byproduct. For example, a lithium aminopyridinate complex was prepared by reacting the protonated ligand with n-BuLi in diethyl ether. mdpi.com

Characterization Techniques: The synthesized complexes are typically characterized using a combination of spectroscopic and analytical methods:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the coordination of the ligand to the metal center. Coordination typically leads to shifts in the signals of the pyridine and alkyl protons compared to the free ligand. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination mode. A shift in the C=N stretching frequency of the pyridine ring is indicative of coordination. In aminopyridinate complexes, the absence of the N-H stretching vibration confirms deprotonation. jscimedcentral.comnih.gov

Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes. ekb.eg

Table 1: Representative Synthesis Methods for Aminopyridine Metal Complexes

Complex Type Reactants Solvent Conditions Reference
Iron(II) Amino-Pyridine Ligand, FeCl₂ Dichloromethane Stirring for 4 hours nih.gov
Lithium Aminopyridinate Ligand, n-BuLi Diethyl Ether 0 °C to room temp. mdpi.com
Copper(I) Pyridine Pyridine, Copper(I) Iodide Aprotic Solvent Reflux for 2 hours jscimedcentral.com

The this compound ligand can adopt several bonding modes, leading to different coordination geometries. The specific mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Monodentate Coordination: Coordination can occur solely through the pyridine nitrogen, particularly in the presence of a proton on the amino group or when competing with stronger chelating ligands.

Bidentate (Chelating) Coordination: Upon deprotonation, the resulting aminopyridinate anion acts as a powerful bidentate ligand, forming a four-membered [M-N(py)-C-N(amido)] chelate ring. This mode is observed in numerous transition metal complexes. mdpi.com

In octahedral complexes of a chiral tripyridyldiamine ligand, the coordination geometry was found to be a slightly distorted octahedron, with metal-nitrogen bond lengths varying depending on the specific nitrogen donor (amine vs. pyridine). nih.gov For instance, in an Fe(II) complex, the Fe-N(amine) bond length was 2.236(1) Å, while the Fe-N(pyridine) bond lengths ranged from 2.163(1) to 2.202(1) Å. nih.gov

Table 2: Representative Bond Lengths and Angles in Related Aminopyridine Metal Complexes

Complex Metal Center M-N(amido) (Å) M-N(pyridine) (Å) N(amido)-M-N(pyridine) Angle (°) Coordination Geometry Reference
[Fe(Bn-CDPy3)Cl]⁺ Fe(II) 2.236(1) 2.163(1) - 2.202(1) 78.32(5) Distorted Octahedral nih.gov

Catalytic Applications of this compound Metal Complexes

Metal complexes containing aminopyridine ligands are widely explored as catalysts in various organic transformations due to their tunable steric and electronic properties.

Complexes derived from aminopyridine ligands have shown significant activity in homogeneous catalysis, particularly in polymerization reactions. Iron(II) complexes supported by aminopyridine ligands have been successfully employed as catalysts for Atom Transfer Radical Polymerization (ATRP). nsf.gov The electronic properties of the ligand, influenced by substituents, can modulate the catalytic activity. For example, introducing an electron-donating t-butyl group on the amino carbon of an iron aminopyridine catalyst was found to increase the rate of styrene polymerization compared to a less bulky ethyl group. nsf.gov This suggests that the electron-donating nature of the isobutyl group in this compound could similarly enhance the activity of its corresponding metal catalysts.

These types of complexes have also found applications as catalyst precursors for olefin synthesis and other coupling reactions. mdpi.comekb.eg The ability of the ligand to stabilize different oxidation states of the metal center is crucial for these catalytic cycles.

While less common, aminopyridine complexes can be immobilized on solid supports for applications in heterogeneous catalysis. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Functionalizing materials like metal-organic frameworks (MOFs) or silica with aminopyridine ligands could create robust heterogeneous catalysts. For example, the catalytic activity of a nickel aminopyridine complex was tested for the degradation of organic dyes from wastewater, demonstrating its potential in environmental remediation. ekb.eg

Investigation of Optical Properties of this compound Metal Complexes

The optical properties of metal complexes are highly dependent on the nature of both the metal ion and the coordinated ligands. Complexes of this compound are expected to exhibit interesting photophysical behaviors, such as absorption and emission, arising from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions. mdpi.com

Studies on related pyridine-based metal complexes show that their absorption spectra typically lie in the UV-Visible region between 200 and 500 nm. mdpi.com The introduction of substituents and coordination to a metal can significantly alter these properties. For example, the formation of a Co(III) complex with a chiral tripyridyldiamine ligand resulted in distinct Cotton effects in the circular dichroism (CD) spectrum, with a positive maximum at 415 nm, which was absent in the free ligand. nih.gov

The investigation of lanthanide complexes with pyridyl-based ligands has shown that the ligand can act as an "antenna," absorbing UV light and transferring the energy to the metal center, which then emits light in the visible region. mdpi.com This is particularly relevant for complexes with metals like Europium(III) (red emission) and Terbium(III) (green emission). The specific optical properties of this compound complexes would depend on the choice of the transition metal and the resulting coordination environment.

Table 3: Compounds Mentioned

Compound Name
This compound
Iron(II) chloride
Nickel(II) chloride
Copper(II) chloride
n-butyllithium
Sodium tert-butoxide
Diethyl ether
Dichloromethane
Ethanol
Styrene
Europium(III)

Coordination Chemistry and Metal Complexes of N 2 Methylpropyl Pyridin 3 Amine

Luminescence and Electronic Properties of N-(2-methylpropyl)pyridin-3-amine Coordination Compounds

A comprehensive search of scientific literature and chemical databases did not yield specific research findings on the luminescence and electronic properties of coordination compounds containing the ligand this compound. While extensive research exists on the coordination chemistry of various pyridine (B92270) derivatives and their corresponding metal complexes, including studies on their photophysical and electronic characteristics, no dedicated studies detailing the luminescent behavior, absorption and emission spectra, or electronic transitions of this compound complexes could be identified.

The field of coordination chemistry heavily relies on experimental data from techniques such as UV-visible absorption spectroscopy, fluorescence spectroscopy, and computational studies to elucidate the electronic structure and photophysical properties of metal complexes. The nature of the metal center, the coordination geometry, and the specific substituents on the ligand all play a crucial role in determining these properties. For instance, the electronic properties of pyridine-containing complexes are known to be influenced by the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring, which can modulate the energy of the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.

Potential Applications of N 2 Methylpropyl Pyridin 3 Amine in Materials Science and Other Non Biological Fields

N-(2-methylpropyl)pyridin-3-amine in Polymer Chemistry

The presence of a reactive secondary amine and a functional pyridine (B92270) ring makes this compound a promising candidate for use in polymer chemistry, both as a monomer for building polymer chains and as an agent for modifying the properties of existing polymers.

This compound possesses a secondary amine group that can, in principle, participate in polymerization reactions. For instance, it could serve as a monomer in step-growth polymerizations. The synthesis of poly(2-aminopyridine) has been achieved through methods like cyclic voltammetry, indicating that aminopyridines can form polymeric structures. researchgate.net The resulting polymers may exhibit interesting redox properties due to the pyridine units in the backbone. researchgate.net

The bifunctional nature of this compound, with its reactive amine and the potential for the pyridine ring to be involved in further reactions, also suggests its use as a cross-linking agent. Cross-linkers with pyridine cores have been synthesized to create hydrogels with tunable properties. researchgate.net The incorporation of this compound as a cross-linker could introduce specific functionalities and control the network structure of polymers. For example, pyridine-incorporated polyfluorene derivatives have been synthesized for use as cross-linkable cathode interface layers in organic solar cells, demonstrating improved thermal stability. acs.org

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeReactive Group(s)Potential Polymer StructureKey Features of Resulting Polymer
Step-Growth PolymerizationSecondary AminePolyamide, Polyurea, etc.Pyridine units in the main chain, potential for metal coordination.
Cross-linkingSecondary Amine, Pyridine RingCross-linked networkTunable mechanical and thermal properties, functional sites.

The amine group of this compound provides a convenient handle for grafting it onto existing polymer backbones, thereby introducing the pyridine functionality as a side chain. This approach allows for the modification of polymer properties. Amine functional polymers are known to be reactive towards various electrophiles, enabling a wide range of post-polymerization modifications. polysciences.comnih.gov For example, a polymer-bound 4-aminopyridine (B3432731) has been synthesized and its reactivity studied, showcasing the utility of immobilizing aminopyridines on polymeric supports. acs.org

The incorporation of the pyridine moiety can influence several polymer characteristics. The basicity of the pyridine nitrogen can be utilized to create pH-responsive materials. researchgate.net Furthermore, the pyridine ring can act as a ligand for metal ions, leading to the formation of metallopolymers with interesting catalytic, optical, or electronic properties. researchgate.net The isobutyl group, in turn, can enhance the solubility of the functionalized polymer in organic solvents and influence the morphology of the final material due to its steric bulk. The aminolysis of polyesters is a common method to introduce amine groups onto polymer surfaces, which can then be further functionalized. nih.gov

This compound in Supramolecular Chemistry

The structure of this compound is well-suited for applications in supramolecular chemistry, which relies on non-covalent interactions to build complex, self-assembled structures.

The key to the supramolecular behavior of this compound lies in its ability to form hydrogen bonds. The secondary amine can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This dual functionality allows for the formation of predictable hydrogen-bonding networks, which are fundamental to crystal engineering and the design of self-assembling systems. nih.govnih.gov The study of crystal structures of various aminopyridine derivatives reveals the formation of dimers, chains, and more complex two-dimensional networks through N-H···N hydrogen bonds. nih.govmdpi.com

Molecular recognition, the specific binding of a host molecule to a guest, is another area where this compound could be employed. youtube.com The combination of hydrogen bonding sites and the potential for π-π stacking interactions involving the pyridine ring can lead to selective binding of complementary molecules. youtube.com The isobutyl group would play a role in defining the shape and size of binding cavities within a supramolecular assembly, thus influencing guest selectivity.

The principles of molecular recognition can be extended to the design of host-guest systems. This compound could act as a guest, fitting into the cavity of a larger host molecule, or it could be incorporated into a larger structure to act as a host for smaller guests. For example, supramolecular macrocycles have been assembled from pyridine-substituted urea (B33335) ligands, where the pyridine units coordinate to metal ions and the urea groups provide hydrogen bonding sites for guest binding. nih.gov The selective recognition of amino acids and peptides by supramolecular receptors is an active area of research where aminopyridine-like structures could be beneficial. nih.gov

Table 2: Potential Non-Covalent Interactions of this compound in Supramolecular Chemistry

Interaction TypeParticipating GroupsRole in Supramolecular Assembly
Hydrogen BondingSecondary Amine (Donor), Pyridine Nitrogen (Acceptor)Formation of predictable networks, molecular recognition.
π-π StackingPyridine RingStabilization of assemblies, influencing packing.
van der Waals ForcesIsobutyl GroupControl of steric interactions, influencing solubility and packing.
Metal CoordinationPyridine NitrogenFormation of metallo-supramolecular structures. nih.gov

This compound in Chemical Sensor Development

The development of chemical sensors often relies on molecules that can selectively interact with an analyte and produce a measurable signal. Aminopyridine derivatives have been investigated for this purpose. For instance, some aminopyridines exhibit fluorescence, and changes in their emission properties upon interaction with analytes can be used for sensing applications. mdpi.combeilstein-journals.org

This compound could potentially be used as a component in a chemical sensor in several ways. It could be part of a molecularly imprinted polymer (MIP), where the polymer is designed to have cavities that specifically recognize the analyte. Aminopyridine has been used as an interference-testing compound in the development of MIP-based sensors. mdpi.com Alternatively, the pyridine nitrogen could act as a binding site for metal ions, and the resulting complex could have different optical or electrochemical properties that can be monitored. The isobutyl group would influence the selectivity of the sensor by creating a specific steric and hydrophobic environment around the binding site.

This compound as a Chemical Building Block for Complex Architectures

The structure of this compound, featuring a nucleophilic secondary amine and a coordinating pyridine ring, makes it a versatile building block for the synthesis of a wide array of complex molecular architectures. Its potential utility spans from the construction of coordination polymers and supramolecular assemblies to its incorporation into novel polymeric materials.

The pyridine nitrogen atom, with its available lone pair of electrons, can coordinate to a variety of metal centers, while the secondary amine group provides a site for further functionalization or can participate in hydrogen bonding. semanticscholar.orgresearchgate.net The isobutyl group, being a bulky and hydrophobic substituent, can influence the steric and electronic properties of the resulting structures, potentially leading to novel material properties.

Research on related 3-aminopyridine (B143674) ligands has demonstrated their ability to form both mononuclear metal complexes and extended coordination polymers. elsevierpure.comresearchgate.net In these structures, the aminopyridine can act as a monodentate ligand through the pyridine nitrogen or as a bridging ligand, linking metal centers to form one-, two-, or three-dimensional networks. The specific architecture of these coordination polymers is influenced by the metal ion, the counter-anions, and the nature of the substituents on the pyridine ring. It is therefore highly probable that this compound could be employed in a similar fashion to create new coordination polymers with tailored properties, such as porosity for gas storage or catalytic activity. nih.gov

Furthermore, the reactivity of the amine group allows for the integration of this compound into larger organic frameworks. For instance, it could be used in the synthesis of polysubstituted pyridines through multi-component reactions or in the construction of macrocycles. nih.govacs.org The isobutyl group would likely play a significant role in directing the self-assembly of these complex molecules through steric hindrance and van der Waals interactions, influencing their shape and packing in the solid state. The synthesis of complex pyridine-containing heterocycles is an active area of research, with applications in functional materials. nih.govacs.org

The principles of using aminopyridine derivatives in constructing complex architectures are well-established. For example, the reaction of aminopyridines with other organic synthons can lead to the formation of unique heterocyclic systems. researchgate.net By extension, this compound could serve as a key component in the synthesis of novel functional materials.

Table 1: Potential Coordination Complexes with this compound as a Ligand

Metal IonPotential Coordination GeometryPotential Application
Copper(II)Square Planar or OctahedralCatalysis, Antimicrobial Materials
Zinc(II)Tetrahedral or OctahedralLuminescent Materials, Sensors
Cobalt(II)Tetrahedral or OctahedralMagnetic Materials, Catalysis
Nickel(II)Square Planar or OctahedralCatalysis, Coordination Polymers
Palladium(II)Square PlanarCross-coupling Catalysis

This compound in Analytical Chemistry Method Development

The inherent properties of the this compound molecule, such as its basicity, potential for derivatization, and ability to coordinate with metal ions, make it a promising candidate for various applications in analytical chemistry.

One of the most significant potential applications lies in the development of chemical sensors. Pyridine derivatives are known to be effective fluorescent chemosensors for the detection of metal ions. researchgate.netmdpi.com The binding of a metal ion to the pyridine nitrogen can induce a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. The this compound could be functionalized with a fluorophore to create a new sensor. The isobutyl group might influence the sensor's selectivity and sensitivity by modulating its solubility and steric environment around the coordination site.

In the field of chromatography, aminopyridines have been utilized as derivatizing agents to enhance the detection of analytes, particularly carbohydrates, in High-Performance Liquid Chromatography (HPLC). nih.gov The primary or secondary amine group of the aminopyridine reacts with the analyte, introducing a chromophore or fluorophore that facilitates detection. This compound could potentially be used as a derivatization reagent for aldehydes and ketones, improving their chromatographic behavior and detection limits.

Furthermore, the basic nature of the pyridine ring and the secondary amine in this compound suggests its utility in the development of new stationary phases for HPLC or as a mobile phase additive. chromforum.orghelixchrom.comsielc.comhelixchrom.com The separation of basic compounds can be challenging, and new chromatographic methods are continuously being explored. The specific pKa of this compound could be advantageous in certain separation modes, such as hydrophilic interaction chromatography (HILIC) or mixed-mode chromatography. The development of HPLC methods for pyridine derivatives is an active area of research, indicating the importance of such compounds in analytical separations. helixchrom.com

Table 2: Potential Analytical Applications of this compound

Analytical TechniquePotential Role of this compoundAnalyte Class
Fluorescence SpectroscopyComponent of a chemosensorMetal ions
High-Performance Liquid Chromatography (HPLC)Derivatizing agentCarbonyl compounds (aldehydes, ketones)
High-Performance Liquid Chromatography (HPLC)Mobile phase additiveBasic and polar compounds
Gas Chromatography (GC)Derivatizing agent to improve volatilityPolar analytes with active hydrogens
Capillary Electrophoresis (CE)Background electrolyte componentCharged species

Environmental Fate and Degradation Studies of N 2 Methylpropyl Pyridin 3 Amine

Photodegradation Pathways of N-(2-methylpropyl)pyridin-3-amine

Photodegradation is a key abiotic process that can lead to the transformation of chemical compounds in the environment, primarily driven by sunlight. For many organic molecules, the most significant pathway for atmospheric degradation is the reaction with photochemically-produced hydroxyl radicals (•OH).

In aquatic environments, direct photolysis (breakdown by direct absorption of light) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals and singlet oxygen) can occur. Studies on 3-aminopyridine (B143674) have explored its photocatalytic degradation using semiconductor nanodots, a process that relies on the generation of reactive oxygen species researchgate.net. While this is an engineered degradation method, it demonstrates the potential for oxidative species to break down the aminopyridine structure.

Table 1: Predicted Atmospheric Photodegradation of this compound This table is based on theoretical estimations for related compounds, as direct experimental data for this compound is limited.

ParameterEstimated Value/PathwaySource
Primary Mechanism Reaction with hydroxyl radicals (•OH)Inferred from epa.gov
Estimated Half-life Likely in the order of hours to a few daysInferred from epa.gov
Probable Products Hydroxylated derivatives, ring-opened productsInferred from general pyridine (B92270) chemistry

Chemical Degradation Mechanisms of this compound in Environmental Matrices

The chemical and biological degradation of this compound in soil and water is a critical factor in determining its environmental persistence. Pyridine and its derivatives are known to be susceptible to biodegradation, although the rate and pathway can be significantly influenced by the nature and position of substituents on the pyridine ring tandfonline.com.

In soil and water, biodegradation by microorganisms is a primary degradation pathway. Numerous bacteria capable of utilizing pyridines as a source of carbon and nitrogen have been isolated from various environments tandfonline.com. The degradation of aminopyridines can proceed through hydroxylation of the pyridine ring, followed by ring cleavage. For instance, the degradation of 4-aminopyridine (B3432731) in soil has been documented, involving various soil microorganisms such as fungi and bacteria nih.gov.

Hydrolysis is another potential chemical degradation pathway. However, the pyridine ring itself is generally stable to hydrolysis under typical environmental pH conditions. The amino group linkage in this compound is also expected to be relatively stable.

Table 2: Summary of Potential Chemical and Biological Degradation Pathways

Environmental MatrixDegradation PathwayInfluencing FactorsPotential Products
Soil Aerobic and anaerobic biodegradationMicrobial population, organic matter content, temperature, pHHydroxylated intermediates, ring fission products, CO2, NH3
Water Biodegradation, potential for slow hydrolysisMicrobial consortia, nutrient availability, sunlight (for indirect photolysis)Similar to soil, with potential for water-soluble metabolites

Adsorption, Desorption, and Mobility Studies of this compound in Environmental Systems

The mobility of this compound in the environment is largely governed by its adsorption and desorption characteristics in soil and sediment. A key parameter used to predict mobility is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value suggests high mobility, while a high Koc indicates a tendency to be sorbed to soil particles and thus less mobile.

For the related compound 2-aminopyridine, a very high mobility in soil is expected epa.gov. The Koc for pyridine itself is also low, suggesting high mobility bohrium.com. The presence of the amino group in this compound can lead to interactions with soil components. A study on the adsorption of 3- and 4-aminopyridine on loughlinite, a type of clay mineral, showed that these molecules can coordinate to Lewis and Brønsted acidic centers on the clay surface, as well as form hydrogen bonds bohrium.com. This indicates that aminopyridines can be retained in soils, particularly those with high clay content.

Table 3: Predicted Mobility of this compound and Related Compounds

CompoundPredicted/Measured KocMobility ClassificationInfluencing Factors
This compound Estimation needed via KOCWIN™Likely moderate to highSoil organic matter, clay content, pH
2-Aminopyridine Very lowVery highSoil type
Pyridine ~40Very highpH

Theoretical Modeling of this compound Environmental Pathways

Given the limited experimental data for this compound, theoretical modeling provides a valuable tool for estimating its environmental fate and distribution. The US EPA's EPI Suite™ is a widely used set of models for this purpose chemsafetypro.comepisuite.devchemistryforsustainability.orgepa.govregulations.gov.

By inputting the chemical structure of this compound, various properties and fate characteristics can be estimated:

KOWWIN™: Estimates the octanol-water partition coefficient (log Kow), a measure of hydrophobicity.

AOPWIN™: Predicts the atmospheric oxidation rate and half-life epa.gov.

BIOWIN™: Estimates the probability of aerobic and anaerobic biodegradation.

KOCWIN™: Calculates the soil adsorption coefficient (Koc) to predict mobility.

HYDROWIN™: Estimates the hydrolysis rate constant.

LEV3EPI™: A Level III fugacity model that predicts the partitioning of the chemical between different environmental compartments (air, water, soil, sediment) under steady-state conditions regulations.gov.

These models are based on quantitative structure-activity relationships (QSARs) and use a large database of experimental data for other chemicals to make predictions for new compounds. While these are screening-level estimates and should be used with caution in the absence of experimental data, they provide a comprehensive overview of the likely environmental behavior of this compound.

Recent advancements in environmental fate modeling also include the use of Bayesian inference to characterize the distributions of reported environmental data, such as soil half-lives, which helps in understanding the uncertainty and variability in these parameters researchgate.netnih.gov. Such approaches could be applied to this compound if more experimental data become available in the future.

Table 4: Key Parameters for Theoretical Modeling of Environmental Fate

Model (from EPI Suite™)Predicted ParameterEnvironmental Significance
KOWWIN™ log KowBioaccumulation potential, partitioning behavior
AOPWIN™ Atmospheric half-lifePersistence in the atmosphere
BIOWIN™ Biodegradation probabilityPersistence in soil and water
KOCWIN™ KocMobility in soil
LEV3EPI™ % Distribution in air, water, soil, sedimentOverall environmental distribution

Future Directions and Emerging Research Avenues for N 2 Methylpropyl Pyridin 3 Amine

Exploration of Uncharted Reactivity and Novel Synthetic Opportunities for N-(2-methylpropyl)pyridin-3-amine

The reactivity of this compound is dictated by the interplay between the electron-rich secondary amine and the electron-deficient pyridine (B92270) ring. Future research should systematically explore this dual reactivity.

Uncharted Reactivity:

C-H Functionalization: The direct functionalization of the pyridine ring's C-H bonds is a primary area for exploration. Modern catalytic methods could enable selective introduction of substituents at the C2, C4, and C6 positions, creating a library of novel derivatives. researchgate.net Such reactions, often challenging due to the coordinating nature of the ring nitrogen, could unlock new chemical space. researchgate.net

Pyridine N-Oxide Chemistry: Oxidation of the pyridine nitrogen to form the corresponding N-oxide would drastically alter the ring's electronic properties, making it more susceptible to both nucleophilic and electrophilic attack. researchgate.netresearchgate.net Subsequent reactions on the N-oxide derivative could provide access to compounds not achievable from the parent amine. researchgate.net

Reactivity of the Amino Group: While the secondary amine can undergo standard alkylation and acylation, its reactivity in more advanced transformations, such as catalytic cross-coupling reactions or as a directing group for ring metalation, remains unstudied.

Novel Synthetic Opportunities: Current synthesis likely involves direct alkylation of 3-aminopyridine (B143674). Future work could focus on more efficient and versatile routes:

Reductive Amination: A highly efficient method would involve the condensation of 3-aminopyridine with isobutyraldehyde, followed by reduction of the resulting imine. This approach is often amenable to one-pot procedures and can produce high yields. nih.govgoogle.com

Catalytic N-Alkylation: Utilizing isobutyl alcohol directly as an alkylating agent in the presence of a heterogeneous or homogeneous catalyst offers a greener and more atom-economical synthetic route compared to using alkyl halides. google.com

Flow Chemistry Synthesis: Continuous flow processing could enable safer and more scalable synthesis, particularly for reactions that are exothermic or require precise control over reaction parameters.

A summary of potential synthetic and functionalization strategies is presented in Table 1.

Reaction Type Reagents/Catalysts Potential Outcome Research Goal
Reductive Amination3-Aminopyridine, Isobutyraldehyde, Reducing Agent (e.g., NaBH4)High-yield synthesis of the target compoundDevelop efficient and scalable primary synthesis route researchgate.net
C-H ArylationPd or Rh catalysts, Aryl halideIntroduction of aryl groups onto the pyridine ringCreate novel derivatives for materials science applications
N-Oxidationm-CPBA, H2O2Formation of this compound N-oxideAccess new reactivity patterns and intermediates researchgate.net
Buchwald-Hartwig AminationPd catalysts, Amine sourceSynthesis of diamine-substituted pyridinesDevelop new ligands for coordination chemistry

Integration of Advanced Spectroscopic and Computational Methodologies for Comprehensive this compound Analysis

A thorough understanding of the structural, electronic, and dynamic properties of this compound is essential for predicting its behavior and designing applications.

Advanced Spectroscopic Analysis:

Multidimensional NMR: While standard 1H and 13C NMR are routine, advanced 2D NMR techniques (COSY, HSQC, HMBC) are crucial for unambiguous assignment of all signals, especially for new derivatives. These techniques can also elucidate through-bond and through-space correlations, providing deep structural insights. rsc.org A complete NMR analysis of pyridine itself has shown the complexity and richness of data that can be obtained. aip.org

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov This data is invaluable for benchmarking computational models.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which is useful for structural elucidation and for identifying it in complex mixtures.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the molecular and electronic structure of this compound. nih.gov These studies can determine key properties such as the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for understanding reactivity. researchgate.netnih.govrsc.org

Time-Dependent DFT (TD-DFT): This method can predict the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule and how they are affected by substitution or solvent. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule, particularly the rotation around the C-N bond connecting the isobutyl group to the ring, and its interactions with solvent molecules or other species in solution.

Table 2 outlines a proposed integrated analytical approach.

Methodology Target Information Anticipated Insight
2D NMR (HSQC, HMBC)Proton-carbon correlationsUnambiguous spectral assignment and structural confirmation rsc.org
X-ray CrystallographySolid-state structure, intermolecular packingDefinitive bond lengths/angles; hydrogen bonding networks nih.gov
DFT CalculationsOptimized geometry, HOMO/LUMO energies, electrostatic potentialPrediction of reactive sites and electronic properties nih.gov
TD-DFT CalculationsElectronic transitions, predicted UV-Vis spectrumUnderstanding of photophysical properties researchgate.net

Identification of Novel Non-Biological Applications for this compound in Advanced Technologies

The unique combination of a coordinating pyridine ring and a sterically influential N-alkyl group makes this compound a promising candidate for several non-biological applications.

Coordination Chemistry and Catalysis: The pyridine nitrogen and, potentially, the exocyclic amine can act as ligands for transition metals. The isobutyl group can provide steric bulk that influences the coordination geometry and catalytic activity of the resulting metal complexes. Future research could explore its use in developing novel organocatalysts or as a ligand in catalytic processes like cross-coupling reactions or polymerization. nih.gov

Materials Science: Aminopyridines can serve as building blocks for functional polymers and materials. tandfonline.com this compound could be investigated as a monomer for creating polymers with unique thermal or photophysical properties. Its ability to coordinate with metal ions also suggests potential applications in the development of metal-organic frameworks (MOFs) or as a dispersant for nanoparticles.

Corrosion Inhibition: Amines and heterocyclic nitrogen compounds are known to be effective corrosion inhibitors for metals. The molecule could be tested for its ability to adsorb onto metal surfaces and form a protective layer, with the pyridine ring and amine nitrogen acting as anchoring points.

Organic Electronics: Pyridine derivatives are used in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be tuned through derivatization to make it a suitable component in charge-transporting layers or as a host material for emissive dopants.

Table 3 highlights potential technological applications for this compound class.

Application Area Relevant Molecular Feature(s) Proposed Research Focus
Homogeneous CatalysisPyridine nitrogen as a coordinating site; steric bulk of the isobutyl groupSynthesis of transition metal complexes and testing their catalytic activity nih.gov
Polymer ChemistryAmine and pyridine functionalities for polymerizationUse as a monomer or cross-linking agent in polymer synthesis tandfonline.com
Corrosion InhibitionNitrogen atoms for surface adsorptionElectrochemical studies of corrosion inhibition on steel or copper
Organic MaterialsTunable electronic properties of the pyridine coreSynthesis of derivatives and evaluation of their photophysical and charge-transport properties

Interdisciplinary Research Foci for this compound in Pure and Applied Chemistry

The study of this compound is inherently interdisciplinary, bridging fundamental chemical principles with practical applications.

Supramolecular Chemistry: The secondary amine provides a hydrogen bond donor site, while the pyridine nitrogen is a hydrogen bond acceptor. This dual functionality makes the molecule an excellent candidate for designing self-assembling systems, co-crystals, and supramolecular polymers based on predictable hydrogen bonding patterns.

Organometallic Chemistry: As a ligand, it can be used to synthesize and study a wide range of organometallic complexes. Research in this area would focus on understanding the bonding, structure, and reactivity of these complexes, which could lead to new discoveries in catalysis and materials science. rsc.org

Green Chemistry: Future research should prioritize the development of sustainable synthetic routes, such as those using catalytic methods with alcohols instead of alkyl halides and employing green solvents. google.com Evaluating the compound's lifecycle and biodegradability would also be a valuable contribution from a green chemistry perspective.

Chemical Sensing: Pyridine-based fluorescent compounds are often used as chemical sensors. By attaching a fluorophore to the this compound scaffold, researchers could develop novel sensors for metal ions or small molecules, where binding to the aminopyridine unit would induce a change in the fluorescence signal.

Table 4 summarizes key interdisciplinary research avenues.

Interdisciplinary Field Research Focus Potential Impact
Supramolecular ChemistryDesign of hydrogen-bonded networks and co-crystalsCreation of new materials with tailored structural properties
Organometallic ChemistrySynthesis and characterization of novel metal complexesDiscovery of new catalysts and functional materials rsc.org
Green ChemistryDevelopment of sustainable synthetic pathwaysReduction of environmental impact in chemical manufacturing google.com
Chemical SensingIncorporation into fluorescent sensor moleculesDevelopment of new analytical tools for environmental or industrial monitoring

Q & A

Q. What are the standard synthetic routes for N-(2-methylpropyl)pyridin-3-amine, and what analytical methods confirm its purity?

The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann-type coupling. For example, a copper-catalyzed cross-coupling reaction using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yielded 17.9% of a related pyridin-3-amine derivative . Key analytical methods include:

  • ¹H/¹³C NMR spectroscopy to verify chemical shifts (e.g., δ 8.87 ppm for pyridine protons) .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., m/z 215 [M+H]⁺) .
  • Melting point analysis (e.g., 104–107°C) to assess crystallinity .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are used to resolve anisotropic displacement ellipsoids and generate CIF reports. Modern features in SHELXL include improved handling of hydrogen bonds and disorder modeling .

Advanced Research Questions

Q. How can researchers optimize low-yielding reactions for this compound derivatives?

Low yields (e.g., 17.9% in copper-catalyzed reactions) may arise from inefficient catalyst systems or side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yields for pyridin-3-amine derivatives (e.g., 2-(2-halophenoxy)pyridin-3-amine synthesis) .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) or ligand systems (Xantphos) may enhance coupling efficiency .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

Q. How can conflicting spectral or crystallographic data for this compound derivatives be resolved?

Contradictions in NMR or XRD data require:

  • Multi-technique validation : Cross-check HRMS, IR (e.g., 3298 cm⁻¹ N-H stretch), and HPLC purity data .
  • Advanced refinement tools : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .
  • Density Functional Theory (DFT) calculations : Compare experimental and computed NMR shifts to identify misassignments .

Q. What strategies are effective for designing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Building-block diversification : Replace the 2-methylpropyl group with cyclohexyl or aryl substituents (e.g., N-cyclopropyl or N-aryl analogs) .
  • Functional group modulation : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the pyridine ring to study electronic effects on bioactivity .
  • Biological evaluation : Test COX-2 inhibition (via ELISA) or kinase activity to link structural features to pharmacological effects .

Methodological Considerations

  • Data contradiction analysis : When synthetic yields vary across studies, validate reaction conditions (e.g., catalyst loading, temperature) and characterize byproducts via LC-MS .
  • Software tools : Use Mercury (CCDC) for crystal packing analysis and LabMate.AI for reaction optimization workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.